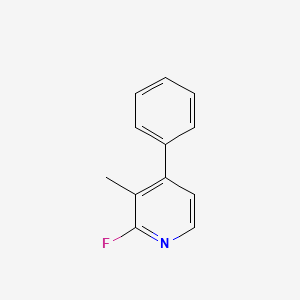

2-Fluoro-3-methyl-4-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Fluoro-3-methyl-4-phenylpyridine” is a chemical compound with the CAS number 1803800-12-5 . It has a molecular weight of 187.22 . It is used as an intermediate in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “2-Fluoro-3-methyl-4-phenylpyridine” and similar fluorinated pyridines has been a subject of research . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

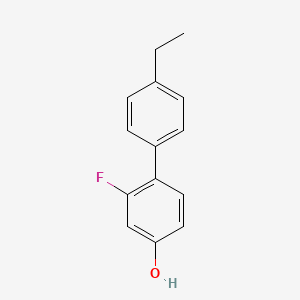

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-methyl-4-phenylpyridine” consists of a pyridine ring substituted with a fluorine atom, a methyl group, and a phenyl group . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring gives fluoropyridines interesting and unusual physical, chemical, and biological properties .

Chemical Reactions Analysis

Fluoropyridines, including “2-Fluoro-3-methyl-4-phenylpyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Physical And Chemical Properties Analysis

“2-Fluoro-3-methyl-4-phenylpyridine” is a solid compound . Fluoropyridines, due to the presence of the strong electron-withdrawing substituent in the aromatic ring, have interesting and unusual physical, chemical, and biological properties .

Orientations Futures

The future directions in the research and application of “2-Fluoro-3-methyl-4-phenylpyridine” and similar fluoropyridines include their use in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . The interest in the development of fluorinated chemicals has been steadily increasing .

Propriétés

IUPAC Name |

2-fluoro-3-methyl-4-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVRSCLWHFQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methyl-4-phenylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.